2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide
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Overview
Description
2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that features a unique structure combining an indole core with a cyclohexylamino group and a diethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced through a nucleophilic substitution reaction. Cyclohexylamine reacts with an appropriate electrophile, such as an alkyl halide.
Attachment of the Thioether Linkage: The thioether linkage is formed by reacting the indole derivative with a thiol compound under basic conditions.
Formation of the Diethylacetamide Moiety: The final step involves the acylation of the intermediate compound with diethylacetamide, typically using an acyl chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be investigated for its therapeutic potential. Its structure suggests it might interact with biological targets in a specific manner, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyclohexylamino group could facilitate binding to hydrophobic pockets, while the indole core might engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-dimethylacetamide
- 2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylpropionamide
Uniqueness
Compared to similar compounds, 2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of both the indole core and the cyclohexylamino group could result in distinctive interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-3-24(4-2)22(27)15-25-14-20(18-12-8-9-13-19(18)25)28-16-21(26)23-17-10-6-5-7-11-17/h8-9,12-14,17H,3-7,10-11,15-16H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZFRDICDBVJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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